8-(trifluoromethyl)indolizine-2-carboxylic acid
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Overview
Description
8-(Trifluoromethyl)indolizine-2-carboxylic acid is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural properties and diverse biological activities. The trifluoromethyl group attached to the indolizine ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(trifluoromethyl)indolizine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-alkylpyridines, which are valuable substrates for accessing the indolizine skeleton.
Oxidation: The initial step involves the oxidation of 2-alkylpyridines to form the corresponding indolizine derivatives.
Carboxylation: The final step involves the carboxylation of the indolizine ring to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products: The major products formed from these reactions include various substituted indolizine derivatives with potential biological activities .
Scientific Research Applications
8-(Trifluoromethyl)indolizine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(trifluoromethyl)indolizine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Indole-2-carboxylic acid: Shares a similar indole structure but lacks the trifluoromethyl group.
Indolizine-2-carboxylic acid: Similar indolizine structure without the trifluoromethyl group.
Trifluoromethylindole derivatives: Compounds with a trifluoromethyl group attached to the indole ring.
Uniqueness: The presence of the trifluoromethyl group in 8-(trifluoromethyl)indolizine-2-carboxylic acid enhances its chemical stability and biological activity, making it more potent and versatile compared to its analogs .
Properties
CAS No. |
2386866-94-8 |
---|---|
Molecular Formula |
C10H6F3NO2 |
Molecular Weight |
229.2 |
Purity |
0 |
Origin of Product |
United States |
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